molecular formula C20H27N3O B12229639 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12229639
M. Wt: 325.4 g/mol
InChI Key: GGLQVODPIWBRKK-UHFFFAOYSA-N
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Description

3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a cyclobutylmethyl group, and a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The cyclobutylmethyl group is then introduced through alkylation reactions. The final step involves the formation of the quinazolinone structure, which can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and quinazolinone structure are key to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

3-[[1-(cyclobutylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C20H27N3O/c1-15-21-19-8-3-2-7-18(19)20(24)23(15)14-17-9-11-22(12-10-17)13-16-5-4-6-16/h2-3,7-8,16-17H,4-6,9-14H2,1H3

InChI Key

GGLQVODPIWBRKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4CCC4

Origin of Product

United States

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